molecular formula C9H12N2O4S2 B8247628 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide

4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B8247628
M. Wt: 276.3 g/mol
InChI Key: CPAUEFVZMODCHU-UHFFFAOYSA-N
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Description

4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide (CAS 1316065-83-4) is a high-purity chemical building block supplied for advanced research and development. This compound features a benzosulfonamide core structure, a versatile scaffold recognized in medicinal chemistry for its diverse pharmacological potential . The molecular structure incorporates both a methyl-sulfonamide group and an ethylthio ether linked to a nitro-aromatic system, making it a valuable intermediate for the synthesis of more complex molecules. With a molecular formula of C9H12N2O4S2 and a molecular weight of 276.33 g/mol , it is characterized for precise application in scientific studies. Sulfonamide derivatives are a significant class of compounds extensively investigated for their wide range of biological activities. They are known to be utilized in various research areas, including as potential anticancer, diuretic, hypoglycemic, and anti-carbonic anhydrase agents . Furthermore, novel sulfonamide compounds are being actively explored in drug discovery for their role as targeted protein degraders and inhibitors in oncology research, such as in the development of RBM39 degraders and BRD4 inhibitors . Researchers can employ this chemical as a key precursor in constructing targeted libraries for high-throughput screening or as a starting material in multi-step synthetic routes. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Properties

IUPAC Name

4-ethylsulfanyl-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c1-3-16-9-5-4-7(17(14,15)10-2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUEFVZMODCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide typically involves multiple steps One common method starts with the nitration of N-methylbenzenesulfonamide to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Synthesis:
4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide is frequently used as an intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides or sulfones, or reduced to yield amino derivatives.

Synthetic Routes:
The synthesis typically involves multiple steps, starting with the nitration of N-methylbenzenesulfonamide to introduce the nitro group. The reaction conditions often require strong acids or bases and elevated temperatures to facilitate the desired transformations.

Biological Research Applications

Antimicrobial Properties:
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for further exploration in drug development .

Anticancer Activity:
The compound has also been investigated for its anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

Mechanism of Action:
The mechanism involves interaction with specific molecular targets within cells. The sulfonamide group may modulate enzyme activity, while the ethylthio group enhances reactivity and binding affinity.

Medical Applications

Drug Development:
Given its unique structural characteristics, this compound is being explored as a potential drug candidate for various diseases. Its properties suggest it could be effective against infections caused by Trypanosomes and Leishmania species, among others .

Case Studies:
In a study involving high-throughput screening of compounds for antiparasitic activity, derivatives similar to this compound were identified as having low toxicity and promising activity against Trypanosoma brucei and Leishmania infantum . These findings highlight the compound's potential role in treating parasitic infections.

Industrial Applications

Material Development:
The compound is also utilized in the development of new materials with specific properties. Its unique functional groups can be exploited to create polymers or other materials that exhibit desirable characteristics such as enhanced durability or specific chemical reactivity.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The ethylthio group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The nitro group at position 3 in all analogs enhances electrophilicity, facilitating nucleophilic substitution reactions during synthesis. The ethylthio group (-S-C₂H₅) provides moderate electron-donating effects, contrasting with the electron-withdrawing chloro (-Cl) group in 4-chloro-3-nitrobenzenesulfonamide .
  • In contrast, oxazole-containing sulfonamides () prioritize antimicrobial over enzymatic activity due to heterocyclic modifications .

Key Observations :

  • Reaction Efficiency : Yields for ferroptosis inhibitors (31 , 32 ) are moderate (~45–48%), likely due to steric hindrance from bulky amines . Ethylthio substitution may offer higher yields if the smaller ethanethiol nucleophile reacts more efficiently.
  • Purification Methods : Silica gel chromatography is standard for isolating sulfonamides, while melting points (e.g., 177–180°C for compound 11 in ) provide purity validation .

Solubility and Stability

  • Ethylthio vs.
  • Nitro Group Stability : The 3-nitro group in all analogs may confer photolytic instability, necessitating storage in dark conditions .

Pharmacological Activity

  • Ferroptosis Inhibition : Compounds 31 and 32 inhibit ferroptosis via modulation of glutathione peroxidase 4 (GPX4) pathways. The ethylthio analog’s sulfur atom may similarly act as a redox-active moiety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves sulfonylation of a nitro-substituted benzene derivative followed by functionalization of the ethylthio group. Key steps include:

  • Nitro group stabilization : Use low-temperature conditions (<10°C) during nitration to prevent decomposition .
  • Sulfonamide coupling : Employ coupling agents like EDCI/HOBt to enhance reaction efficiency between sulfonic acid derivatives and methylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended for isolating high-purity product (>95%) .
    • Yield Optimization : Adjust stoichiometry of the ethylthio precursor (1.2 equivalents) and monitor pH (6.5–7.5) during sulfonamide formation to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ethylthio (–SCH2_2CH3_3) and N-methyl (–NCH3_3) groups. Aromatic protons in the nitro-substituted ring appear as doublets (δ 7.8–8.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with mass spectrometry (ESI+) validate molecular weight (MW: 300.36 g/mol) and detect impurities (<2%) .
  • Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., C: 47.99%, H: 4.70%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 120°C; store at –20°C in inert atmospheres (argon) to prevent oxidation of the ethylthio group .
  • Photostability : Protect from UV light (λ < 400 nm) to avoid nitro group reduction, confirmed via accelerated aging studies using xenon-arc lamps .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reactions (e.g., nucleophilic substitution)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model charge distribution. The nitro group’s electron-withdrawing effect directs nucleophilic attack to the sulfonamide’s sulfur atom .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations identify activation energies for S–C bond cleavage, aiding in catalyst selection (e.g., Pd/C for hydrogenolysis) .

Q. How can contradictions in experimental data (e.g., conflicting NMR shifts) be resolved?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature 1^1H NMR to detect conformational changes (e.g., rotational barriers in the ethylthio group) causing peak splitting .
  • Cross-Validation : Compare with X-ray crystallography data (if available) or reference spectra of analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) .

Q. What methodologies optimize the compound’s solubility for biological assays without altering its activity?

  • Methodological Answer :

  • Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) to maintain solubility (>5 mg/mL) while avoiding cytotoxicity .
  • Micellar Encapsulation : Use PEG-400 or cyclodextrin derivatives to enhance aqueous solubility, validated via dynamic light scattering (DLS) for particle size (<50 nm) .

Q. How can AI-driven tools accelerate reaction design for derivatives of this compound?

  • Methodological Answer :

  • Generative Models : Train neural networks on PubChem data to propose novel substituents (e.g., replacing ethylthio with cyclopropylthio) with predicted bioactivity .
  • Reaction Optimization : Platforms like ICReDD integrate quantum chemical calculations (e.g., reaction path searches) to predict optimal conditions (solvent, catalyst) for new derivatives .

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